molecular formula C14H11FO3 B6364096 2-(5-Fluoro-2-methoxyphenyl)benzoic acid CAS No. 1178011-38-5

2-(5-Fluoro-2-methoxyphenyl)benzoic acid

Cat. No.: B6364096
CAS No.: 1178011-38-5
M. Wt: 246.23 g/mol
InChI Key: RTGPQJPGGOVYKS-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/molIt is also referred to by its IUPAC name, 4-fluoro-2’-methoxy [1,1’-biphenyl]-3-carboxylic acid .

Preparation Methods

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with a fluorinating agent such as hydrogen fluoride. The reaction is generally carried out at room temperature in an appropriate solvent . Industrial production methods may vary, but they often involve similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Fluoro-2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions, such as halogenation or nitration, to form different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)benzoic acid has garnered significant attention in scientific research due to its unique properties. It is used in:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(5-Fluoro-2-methoxyphenyl)benzoic acid can be compared with other similar compounds, such as:

    5-Fluoro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a methoxy group.

    5-Fluoro-2-methoxybenzoic acid: Similar but lacks the biphenyl structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-6-9(15)8-12(13)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGPQJPGGOVYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680821
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178011-38-5
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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